molecular formula C13H10ClNO B1281368 (2-Amino-3-chlorophenyl)(phenyl)methanone CAS No. 5621-66-9

(2-Amino-3-chlorophenyl)(phenyl)methanone

Cat. No.: B1281368
CAS No.: 5621-66-9
M. Wt: 231.68 g/mol
InChI Key: JCPSDGBPFXACKB-UHFFFAOYSA-N
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Description

(2-Amino-3-chlorophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino group and a chlorine atom

Biochemical Analysis

Biochemical Properties

(2-Amino-3-chlorophenyl)(phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, either inhibiting or enhancing its function, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. These interactions can lead to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chlorophenyl)(phenyl)methanone typically involves the reaction of 2-amino-3-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with benzene to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2-Amino-3-chlorophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

  • (2-Amino-5-chlorophenyl)(phenyl)methanone
  • (2-Amino-3-bromophenyl)(phenyl)methanone
  • (2-Amino-3-chlorophenyl)(4-methylphenyl)methanone

Comparison: (2-Amino-3-chlorophenyl)(phenyl)methanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-3-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSDGBPFXACKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497492
Record name (2-Amino-3-chlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-66-9
Record name (2-Amino-3-chlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phenylmagnesium bromide (3.11 mL, 3.0 M in ether, 9.34 mmol) was added at room temperature to a solution of 8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (2.15 g, 10.9 mmol) in benzene (10 mL) and tetrahydrofuran (3 mL). The reaction was refluxed for 2h, cooled, and quenched with 2N hydrochloric acid (10 mL). The layers were separated and the organic phase washed with 5% sodium hydroxide, dried over magnesium sulfate, and concentrated. The residue was refluxed in ethanol (12 mL) and 6N hydrochloric acid (6 mL) overnight, then concentrated in vacuo. The residue was dissolved in benzene (30 mL) and treated with 5N ammonium hydroxide (20 mL). The organic extract was dried and concentrated. The crude product was purified by chromatography (silica gel, 0 to 5% ethyl acetate in hexane gradient elution), giving the title compound (0.84 g). 1H NMR (500 MHz, CDCl3) δ 7.63 (d, J=7 Hz, 2H), 7.54 (t, J=7 Hz, 1H), 7.49–7.42 (m, 3H), 7.39 (d, J=8 Hz, 1H), 6.56 (t, J=8 Hz, 1H), 6.58 (br s, 2H).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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